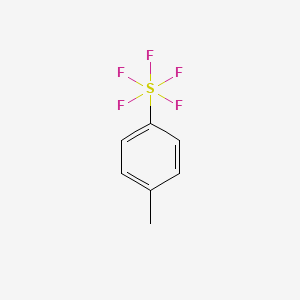

p-Tolylsulfur pentafluoride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-tolylsulfur pentafluoride typically involves the reaction of p-tolylsulfur chlorotetrafluoride with hydrous hydrogen fluoride in the presence of pyridine. The reaction is carried out in a fluoropolymer reaction vessel to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced fluorination techniques and controlled reaction environments is crucial for the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: p-Tolylsulfur pentafluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The pentafluorosulfanyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the tolyl ring .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Fluorinated Compounds

p-Tolylsulfur pentafluoride serves as a crucial building block in the synthesis of fluorinated organic molecules. Its ability to introduce sulfur pentafluoride (SF₅) groups into target compounds makes it valuable for creating novel fluorinated derivatives, which are essential in developing advanced materials and pharmaceuticals .

Methods of Synthesis

The synthesis of this compound can be achieved through several methods:

- Fluorination of Arylthiols : This method involves the reaction of arylthiols with fluorinating agents under controlled conditions to yield arylsulfur pentafluorides .

- Use of Halogenated Precursors : The compound can also be produced by reacting arylsulfur halotetrafluorides with fluoride sources, which allows for the introduction of SF₅ groups efficiently .

Biological Applications

Pharmaceutical Development

Research indicates that this compound and its derivatives may enhance the efficacy of certain drugs. For instance, compounds derived from it have shown increased affinity for serotonin receptors, suggesting potential use in developing new antidepressants or anorectic agents .

Enzyme Interaction Studies

The unique properties of this compound make it suitable for studying enzyme interactions and protein modifications. Its electron-withdrawing characteristics can influence the reactivity and specificity of biological molecules, providing insights into biochemical pathways.

Industrial Applications

Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals, including polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability to these materials .

Agrochemicals

The compound has been explored for its potential applications in agrochemicals, including fungicides and herbicides. The incorporation of SF₅ groups into agrochemical formulations may enhance their efficacy and environmental stability .

Case Studies

Mécanisme D'action

The mechanism by which p-tolylsulfur pentafluoride exerts its effects involves interactions with various molecular targets. The pentafluorosulfanyl group is highly electronegative, influencing the reactivity and stability of the compound. This group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments .

Comparaison Avec Des Composés Similaires

- p-Tolylsulfur tetrafluoride

- p-Tolylsulfur hexafluoride

- 4-Methylphenylsulfur trifluoride

Comparison: p-Tolylsulfur pentafluoride is unique due to the presence of five fluorine atoms attached to the sulfur atom, which imparts distinct chemical properties compared to its analogs. The pentafluorosulfanyl group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .

Activité Biologique

p-Tolylsulfur pentafluoride (CAS 203126-21-0) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

This compound features a pentafluorosulfanyl group (–SF5), which contributes to its high electron-withdrawing character and lipophilicity. These properties make it a valuable building block in pharmaceuticals and agrochemicals, with implications for various biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in infection control and therapeutic formulations. For instance, the compound has shown significant inhibition of bacterial growth, which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound can be explained through several biochemical pathways:

- Enzyme Interaction : The compound is believed to interact with specific enzymes, influencing their activity. This interaction may lead to alterations in metabolic pathways, affecting cellular functions such as energy production and biosynthesis.

- Cell Signaling Modulation : this compound may also affect cell signaling pathways. By binding to receptors or other signaling molecules, it could alter gene expression and subsequent cellular responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at higher concentrations. The study highlighted the potential of this compound as a novel antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 100 | 20 |

| Pseudomonas aeruginosa | 200 | 25 |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound in an animal model of inflammation. The results showed a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential use in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing p-tolylsulfur pentafluoride, and what methodological considerations ensure reproducibility?

The synthesis of p-tolylsulfur pentafluoride typically involves direct fluorination of arylthiol precursors or electrophilic substitution reactions using SF₅-containing reagents. Key steps include the use of sulfur pentafluoride gas (SF₅) under controlled conditions (e.g., low moisture, inert atmosphere) to avoid decomposition. Reagents like ClF₅ or BrF₅ may act as fluorinating agents, but safety protocols are critical due to their acute toxicity . Reproducibility requires precise stoichiometric ratios, reaction temperature control (often −30°C to 0°C), and purification via vacuum distillation or chromatography .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (¹⁹F NMR) is essential for confirming the SF₅ group’s presence, with characteristic peaks near δ −40 ppm (axial F) and δ −55 ppm (equatorial F). Mass spectrometry (EI-MS) validates molecular weight (e.g., [M]⁺ at m/z 246). X-ray crystallography resolves stereoelectronic effects of the –SF₅ group, while gas-phase thermochemistry data (e.g., enthalpy of formation) can be sourced from NIST databases .

Q. How do the electron-withdrawing and lipophilic properties of this compound influence its applications in medicinal chemistry?

The –SF₅ group exhibits a Hammett σₚ value comparable to –NO₂, enhancing electrophilic aromatic substitution reactivity. Lipophilicity (logP ~3.5) is measured via shake-flask methods or HPLC retention times. These properties make it valuable in drug design for improving metabolic stability and membrane permeability, particularly in kinase inhibitors or antiviral agents .

Advanced Research Questions

Q. What strategies address contradictions in reported reactivity of this compound under varying catalytic conditions?

Discrepancies in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from ligand-metal interactions or SF₅ group steric effects. Systematic studies using DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict regioselectivity, while kinetic profiling under inert vs. aerobic conditions clarifies oxidative stability .

Q. How can researchers extrapolate toxicity data for this compound given limited direct studies?

Analogous compounds (e.g., bromine pentafluoride) suggest acute inhalation hazards. Use in vitro assays (e.g., Ames test for mutagenicity) and QSAR models to predict LD₅₀. Occupational exposure limits should align with NIOSH IDLH frameworks, applying uncertainty factors (e.g., 10×) for interspecies variability .

Q. What experimental designs optimize the integration of this compound into photoactive materials?

UV-vis spectroscopy and cyclic voltammetry assess its electron-accepting capacity in photovoltaic systems. Co-deposition with donor polymers (e.g., P3HT) in bulk heterojunction solar cells requires controlled annealing (100–150°C) and grazing-incidence XRD to monitor phase separation .

Q. How do computational models resolve discrepancies in thermodynamic stability data for this compound derivatives?

Contradictions in ΔG° values may stem from basis set limitations in computational methods. Comparative studies using CCSD(T)/CBS benchmarks vs. DFT approximations (e.g., M06-2X) improve accuracy. Experimental validation via calorimetry (e.g., bomb calorimeter) is critical .

Q. Methodological Tables

Q. Key Notes

Propriétés

IUPAC Name |

pentafluoro-(4-methylphenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5S/c1-6-2-4-7(5-3-6)13(8,9,10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSRNICSILXXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679282 | |

| Record name | 1-Methyl-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203126-21-0 | |

| Record name | 1-Methyl-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Tolylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.